molecular formula C21H21NO4S B2603854 4-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide CAS No. 941957-10-4

4-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide

Cat. No.: B2603854
CAS No.: 941957-10-4
M. Wt: 383.46
InChI Key: OXNNHDKPHOFSBT-UHFFFAOYSA-N
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Description

4-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include an isopropylsulfonyl group and a methoxynaphthalenyl moiety attached to a benzamide core. These structural elements contribute to its distinct chemical and physical properties, making it a valuable subject of study in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-methoxynaphthalene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonylation: The amine group is sulfonylated with isopropylsulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Amidation: Finally, the sulfonamide intermediate is reacted with 4-aminobenzoyl chloride to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-(hydroxynaphthalen-1-yl)-N-(isopropylsulfonyl)benzamide.

    Reduction: Formation of 4-(isopropylthiol)-N-(4-methoxynaphthalen-1-yl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide
  • 4-(ethylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide
  • 4-(propylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide

Uniqueness

4-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is unique due to the presence of the isopropylsulfonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications compared to its analogs.

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-14(2)27(24,25)16-10-8-15(9-11-16)21(23)22-19-12-13-20(26-3)18-7-5-4-6-17(18)19/h4-14H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNNHDKPHOFSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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